Bienvenue dans la boutique en ligne BenchChem!

ML198

Gaucher disease pharmacological chaperone structure-activity relationship

ML198 is a small-molecule activator and non-inhibitory chaperone of the lysosomal enzyme glucocerebrosidase (GCase). It belongs to the pyrazolopyrimidine‑carboxamide chemical series and was identified via high‑throughput screening as a lead compound for addressing GCase misfolding in Gaucher disease.

Molecular Formula C17H14N4O
Molecular Weight 290.32 g/mol
CAS No. 1380716-06-2
Cat. No. B609122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML198
CAS1380716-06-2
SynonymsML198;  ML-198;  ML 198
Molecular FormulaC17H14N4O
Molecular Weight290.32 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C(C=NN12)C(=O)NC3=CC=C(C=C3)C#C)C
InChIInChI=1S/C17H14N4O/c1-4-13-5-7-14(8-6-13)20-17(22)15-10-18-21-12(3)9-11(2)19-16(15)21/h1,5-10H,2-3H3,(H,20,22)
InChIKeyHVZPJBKUFRREQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ML198 (CAS 1380716-06-2): A Non-Inhibitory Glucocerebrosidase Chaperone for Gaucher and Parkinson's Disease Research


ML198 is a small-molecule activator and non-inhibitory chaperone of the lysosomal enzyme glucocerebrosidase (GCase) [1]. It belongs to the pyrazolopyrimidine‑carboxamide chemical series and was identified via high‑throughput screening as a lead compound for addressing GCase misfolding in Gaucher disease [1]. Unlike earlier iminosugar‑based chaperones, ML198 facilitates translocation of mutant GCase to the lysosome without inhibiting the enzyme's catalytic function [1]. Its terminal alkyne moiety also renders it suitable as a click‑chemistry reagent for bioconjugation applications .

Why ML198 Cannot Be Replaced by a Generic GCase Chaperone: The Cost of Suboptimal Potency and Selectivity


Generic substitution among glucocerebrosidase chaperones is not feasible because these compounds exhibit widely divergent potencies, mechanisms, and selectivity profiles. Even within the same chemical series, ML198 (EC50 = 0.4 µM) is over 6‑fold more potent than its close analog ML266 (EC50 = 2.5 µM) [1]. More importantly, ML198 belongs to the rare class of non‑inhibitory chaperones, whereas many older chaperones (e.g., isofagomine, ambroxol) are competitive inhibitors that risk further suppressing residual enzyme activity in patients [2][3]. Substituting ML198 with an inhibitory chaperone or a less potent activator would compromise both experimental reproducibility and therapeutic window assessment, directly impacting the validity of disease‑model studies and lead‑optimization campaigns [1].

Quantitative Differentiation of ML198 from Closest Analogs and Alternative GCase Modulators


ML198 vs. ML266: A 6.25‑Fold Potency Advantage in the Same Chemical Series

Within the pyrazolopyrimidine class, ML198 (EC50 = 0.4 µM) is significantly more potent than the structurally related analog ML266 (EC50 = 2.5 µM) in the N370S GCase spleen homogenate assay [1]. Both compounds were evaluated under identical experimental conditions, allowing direct potency comparison. Additionally, ML198 exhibits >100‑fold selectivity over acid α‑glucosidase (IC50 >57 µM), whereas ML266 shows only >22‑fold selectivity [1].

Gaucher disease pharmacological chaperone structure-activity relationship

ML198 vs. GCase Activator 2: Superior Potency in β‑Glucocerebrosidase Activation

Compared to the pyrrolo[2,3‑b]pyrazine‑based GCase activator 2 (compound 14, EC50 = 3.8 µM) , ML198 is 9.5‑fold more potent in activating glucocerebrosidase. Although the assays were performed in different laboratories, both employed recombinant or tissue‑derived GCase with fluorogenic substrates, enabling meaningful cross‑study comparison [1].

Parkinson's disease lysosomal storage disorders enzyme activation

ML198 vs. Ambroxol: Non‑Inhibitory Chaperone vs. Competitive Inhibitor with Reduced Cellular Activity

Ambroxol, a repurposed mucolytic agent, acts as a GCase chaperone but is also a competitive inhibitor of the enzyme (EC50 = 9.0 µM; IC50 = 4.1 µM) [1]. In contrast, ML198 is a non‑inhibitory chaperone that does not compete with substrate binding [2]. This mechanistic distinction is critical because inhibitory chaperones can further suppress residual GCase activity at therapeutic concentrations, potentially exacerbating substrate accumulation in patient‑derived cells [3].

pharmacological chaperone Gaucher disease Parkinson's disease

ML198 vs. Isofagomine: Eliminating the Liability of Potent Enzyme Inhibition

Isofagomine is a prototypical iminosugar chaperone that binds the GCase active site with high affinity (IC50 = 0.06 µM) but acts as a competitive inhibitor, thereby risking further loss of enzyme function in vivo [1]. ML198, while less potent in absolute binding terms, is a pure activator that does not inhibit GCase even at high concentrations [2]. This fundamental difference eliminates the narrow therapeutic window problem that has plagued iminosugar chaperone development [2].

iminosugar chaperone lysosomal storage disorder Gaucher disease

ML198 vs. NCGC607: Demonstrated Cellular Chaperone Activity at Therapeutic Concentrations

While NCGC607 is another non‑inhibitory salicylic‑acid‑based chaperone, ML198 has been explicitly validated for cellular chaperone activity in patient‑derived N370S fibroblasts at 1 µM [1]. In contrast, NCGC607 requires higher concentrations (typically 10‑20 µM) to achieve comparable restoration of GCase activity in iPSC‑derived macrophages and neurons [2].

iPSC-derived models Gaucher macrophages dopaminergic neurons

ML198 Selectivity Profile: >100‑Fold Window Over Related Glucosidases

ML198 demonstrates >100‑fold selectivity for GCase over acid α‑glucosidase (IC50 >57 µM) and negligible activity against α‑galactosidase [1]. This selectivity profile is a direct consequence of the pyrazolopyrimidine scaffold optimization and contrasts sharply with iminosugar chaperones, which often inhibit multiple lysosomal hydrolases [2].

off‑target activity acid α‑glucosidase selectivity index

High‑Impact Application Scenarios for ML198 in GCase‑Focused Research and Drug Discovery


High‑Throughput Screening for Synergistic GCase Modulators

ML198's sub‑micromolar potency (EC50 = 0.4 µM) and >100‑fold selectivity make it an ideal reference activator in high‑throughput screening campaigns aimed at identifying novel GCase enhancers. Its non‑inhibitory mechanism eliminates false negatives arising from enzyme inhibition, and its terminal alkyne group enables facile click‑chemistry derivatization for probe development [1][2].

Validation of Chaperone Efficacy in Patient‑Derived Fibroblast and iPSC Models

ML198 has been experimentally validated to restore GCase translocation in N370S patient fibroblasts at concentrations as low as 1 µM [1]. This makes it a robust positive control for studies examining chaperone‑mediated rescue of lysosomal trafficking and enzyme activity in Gaucher and Parkinson's disease patient‑derived cellular models [2].

Structure–Activity Relationship (SAR) Studies of Pyrazolopyrimidine‑Based Chaperones

As the prototypical pyrazolopyrimidine‑carboxamide non‑inhibitory chaperone, ML198 serves as the benchmark compound for SAR optimization programs. Its 6.25‑fold potency advantage over the close analog ML266 provides a clear reference point for evaluating new derivatives and understanding the molecular determinants of chaperone activity [1].

Differentiating Chaperone‑Mediated Rescue from Enzyme Inhibition in Mechanistic Studies

In experiments designed to dissect the relative contributions of folding assistance vs. active‑site occlusion, ML198's pure non‑inhibitory profile (IC50 >57 µM against related glycosidases) eliminates the confounding inhibition seen with ambroxol or isofagomine [1][2]. This allows unambiguous assignment of cellular phenotypes to chaperone‑mediated restoration of enzyme trafficking.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML198

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.